
金鸡纳酸一水合物
描述
Chelidonic acid monohydrate, also known as 4-oxo-4H-pyran-2,6-dicarboxylic acid, is a γ-pyrone compound . It is reported as a constituent of the rhizome of Chelidonium majus L . It has many pharmacological effects, such as mild analgesic and antimicrobial effects .
Synthesis Analysis
Chelidonic acid can be prepared in two steps from diethyl oxalate and acetone . In addition, it is suitable for use in a homogeneous preparation of native dihydrodipicolinate synthase from pea .Molecular Structure Analysis
The molecular structure of chelidonic acid, a 2,6-dicarboxylic derivative of γ-pyrone (4PN), was verified in silico using density functional theory (DFT-B3LYP) combined with large correlation-consistent basis sets . Special attention has been paid to C = O and C = C bonds variations .Chemical Reactions Analysis
The entire structure of mono methanol solvate of chelidonic acid is held together in the crystal by H-bonds and significantly weaker, long-range intermolecular interactions .Physical and Chemical Properties Analysis
Thermodynamics of the protonation of chelidonic acid was studied using potentiometry and calorimetry in 0.1 mol·L −1 NaClO4 solution at 298 K under standard pressure . There are three successive protonation steps. The protonation constants of each step (log 10K) are calculated as 10.74 ± 0.01, 3.22 ± 0.02, and 1.63 ± 0.03 .科学研究应用
抗癌应用
金鸡纳酸已被证实具有抗癌特性。它存在于诸如大叶金鸡纳之类的植物中,并且由于其抑制癌细胞生长的能力而被用于医疗治疗。研究探索了它在靶向各种癌症途径中的潜力,使其成为肿瘤学领域的研究热点 .
抗菌特性
研究表明,金鸡纳酸表现出抗菌作用。它的结构使它能够与细菌细胞壁相互作用,破坏其完整性并导致细胞死亡。这使其成为开发新型抗菌剂的宝贵化合物 .
保肝作用
金鸡纳酸已证明具有保肝能力,可防止肝损伤。它已被用于治疗肝脏疾病,并且正在进行研究以了解其在肝脏健康管理中的全部潜力 .
抗氧化活性
该化合物的抗氧化特性在科学研究中意义重大。抗氧化剂在中和自由基方面起着至关重要的作用,金鸡纳酸在这方面的有效性正在被研究以开发治疗氧化应激相关疾病的方法 .
配位化学
在配位化学中,金鸡纳酸充当金属离子之间的连接体,形成配位聚合物。这些聚合物由于其独特的结构特性而在材料科学和催化领域具有应用 .
晶体学研究
金鸡纳酸用于晶体学,以更好地了解分子结构。它与其他化合物形成晶体的能力使研究人员能够研究复杂结构中的分子相互作用和键合模式 .
骨诱导研究
从金鸡纳酸衍生的金鸡纳酸钙在骨诱导活性方面显示出希望。它已被研究用于其促进骨生长和修复的潜力,这对骨科研究和治疗至关重要 .
镇静和镇痛作用
关于金鸡纳酸镇静和镇痛作用的研究正在进行。它在减轻疼痛和诱导镇静方面的潜力,而没有传统药物的副作用,在药理学领域特别令人感兴趣 .
作用机制
Target of Action
Chelidonic acid monohydrate, also known as 4-oxo-4H-pyran-2,6-dicarboxylic acid, is a biogenic dicarboxylic acid . It has been found to effectively coordinate with many metal ions . The primary targets of chelidonic acid monohydrate are therefore these metal ions, which play crucial roles in various biochemical processes within the body.
Mode of Action
The interaction of chelidonic acid monohydrate with its targets involves the formation of coordination complexes. This is facilitated by the compound’s ability to donate protons, a property that is fundamental to understanding biochemical processes . The protonation of chelidonic acid monohydrate involves three successive steps . The order of successive protonation sites is the pyridine-N, pyridinol-OH, and carboxylate oxygen atom .
Biochemical Pathways
It is known that the compound’s coordination complexes have wide applications in many fields, including biochemistry and medical chemistry . For example, gallium (III) complexes with chelidonic acid monohydrate have been tested for their cytotoxicity effect and anti-proliferative activity on human breast cancer cells .
Pharmacokinetics
The compound’s protonation property is essential in physiochemistry and biology . Protonation constants are critical for ampholyte compounds to predict the isoelectric point, or pH at which a drug molecule has the lowest aqueous solubility and highest lipophilicity . These properties can significantly impact the bioavailability of chelidonic acid monohydrate.
Result of Action
The molecular and cellular effects of chelidonic acid monohydrate’s action are largely dependent on the specific targets and pathways involved. For instance, in the case of its interaction with gallium (III), the resulting complex has demonstrated cytotoxicity effect and anti-proliferative activity on human breast cancer cells .
Action Environment
Environmental factors can influence the action, efficacy, and stability of chelidonic acid monohydrate. For example, the compound’s protonation steps are mainly driven by entropy . The first two protonation steps are exothermic, while the last step is endothermic . These steps could be influenced by environmental conditions such as temperature and pressure.
安全和危害
生化分析
Biochemical Properties
Chelidonic acid monohydrate plays a significant role in biochemical reactions. It has been shown to interact with various enzymes, proteins, and other biomolecules. One notable interaction is with glutamate decarboxylase, where chelidonic acid monohydrate acts as an inhibitor . This inhibition can affect the synthesis of gamma-aminobutyric acid, a crucial neurotransmitter. Additionally, chelidonic acid monohydrate forms complexes with metal ions, such as gallium (III) and vanadium (V), which have been studied for their cytotoxic and anti-proliferative activities .
Cellular Effects
Chelidonic acid monohydrate influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound’s interaction with glutamate decarboxylase can lead to altered gamma-aminobutyric acid levels, impacting neurotransmission and cellular communication . Furthermore, chelidonic acid monohydrate has shown potential in modulating inflammatory responses, making it a candidate for treating conditions like intestinal inflammation .
Molecular Mechanism
The molecular mechanism of chelidonic acid monohydrate involves its binding interactions with biomolecules and enzyme inhibition. By inhibiting glutamate decarboxylase, chelidonic acid monohydrate reduces the production of gamma-aminobutyric acid, thereby influencing neurotransmission . Additionally, the compound’s ability to form complexes with metal ions can lead to enzyme inhibition or activation, depending on the specific metal ion involved . These interactions can result in changes in gene expression and cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of chelidonic acid monohydrate can change over time. The compound’s stability and degradation are crucial factors in its long-term effects on cellular function. Studies have shown that chelidonic acid monohydrate remains stable under standard laboratory conditions, but its degradation products can influence cellular processes . Long-term exposure to chelidonic acid monohydrate has been associated with sustained modulation of inflammatory responses and neurotransmission .
Dosage Effects in Animal Models
The effects of chelidonic acid monohydrate vary with different dosages in animal models. At lower doses, the compound has shown therapeutic potential, such as reducing hyperglycemia and hyperlipidemia in diabetic models . At higher doses, chelidonic acid monohydrate can exhibit toxic or adverse effects, including cytotoxicity and altered metabolic functions . Understanding the dosage-dependent effects is crucial for its potential therapeutic applications.
Metabolic Pathways
Chelidonic acid monohydrate is involved in various metabolic pathways. It interacts with enzymes and cofactors that influence metabolic flux and metabolite levels. For example, its inhibition of glutamate decarboxylase affects the gamma-aminobutyric acid synthesis pathway . Additionally, chelidonic acid monohydrate’s interaction with metal ions can impact other metabolic pathways, depending on the specific metal ion involved .
Transport and Distribution
Within cells and tissues, chelidonic acid monohydrate is transported and distributed through interactions with transporters and binding proteins. These interactions influence its localization and accumulation in specific cellular compartments . The compound’s ability to form complexes with metal ions also affects its transport and distribution, as these complexes can be taken up by cells through specific transport mechanisms .
Subcellular Localization
Chelidonic acid monohydrate’s subcellular localization is influenced by targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles, where it exerts its effects on cellular function . For instance, its interaction with glutamate decarboxylase occurs in the cytoplasm, affecting gamma-aminobutyric acid synthesis . Understanding the subcellular localization of chelidonic acid monohydrate is essential for elucidating its precise mechanisms of action.
属性
IUPAC Name |
4-oxopyran-2,6-dicarboxylic acid;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4O6.H2O/c8-3-1-4(6(9)10)13-5(2-3)7(11)12;/h1-2H,(H,9,10)(H,11,12);1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJZJAKSEIQOKAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=CC1=O)C(=O)O)C(=O)O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6003-94-7 | |
| Record name | Chelidonic Acid Monohydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


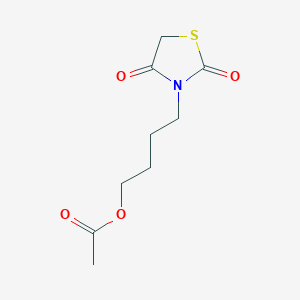
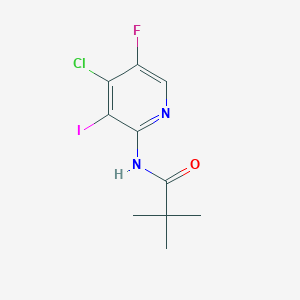


![3,8-Dibromoimidazo[1,2-a]pyridine-6-carbonitrile](/img/structure/B1453209.png)


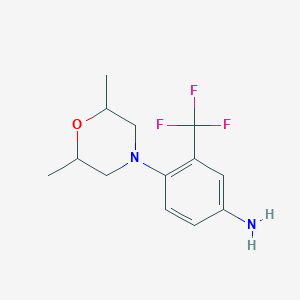

![[4-(Prop-2-yn-1-yloxy)phenyl]amine hydrochloride](/img/structure/B1453216.png)
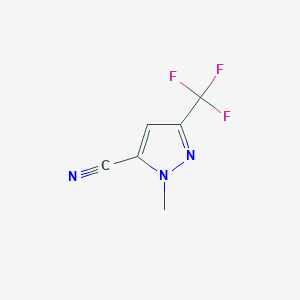
![10-phenyl-3,4,9,10-tetrahydrobenzo[b]cyclopenta[e][1,4]diazepin-1(2H)-one](/img/structure/B1453222.png)
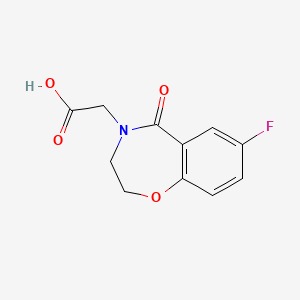
![3-[2-(Methoxycarbonyl)-4-nitrophenyl]-3-azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B1453224.png)
